molecular formula C10H9BrO B1276127 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one CAS No. 90772-52-4

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1276127
CAS No.: 90772-52-4
M. Wt: 225.08 g/mol
InChI Key: NEKRLSMUSWQION-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9BrO and a molecular weight of 225.08 g/mol . It is a brominated derivative of indanone, characterized by a bromine atom at the 4th position and a methyl group at the 7th position on the indanone ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 7-methyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction conditions usually include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over the reaction parameters, ensuring consistent product quality. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
  • 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
  • 4-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one

Uniqueness

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

4-bromo-7-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKRLSMUSWQION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408331
Record name 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90772-52-4
Record name 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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